AC-Thr-leu-asn-phe-OH
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Overview
Description
AC-Thr-leu-asn-phe-OH: is a synthetic peptide composed of the amino acids threonine, leucine, asparagine, and phenylalanineThe molecular formula of this compound is C25H37N5O8 , and it has a molecular weight of 535.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Thr-leu-asn-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, leucine, is activated and coupled to the deprotected amine group of the threonine.
Repetition: Steps 2 and 3 are repeated for asparagine and phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AC-Thr-leu-asn-phe-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered solutions.
Substitution: Various nucleophiles and electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
AC-Thr-leu-asn-phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis, folding, and stability.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of AC-Thr-leu-asn-phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
AC-Thr-leu-asn-phe-NH2: Similar structure but with an amide group at the C-terminus.
AC-Thr-leu-asn-phe-OMe: Similar structure but with a methyl ester group at the C-terminus.
AC-Thr-leu-asn-phe-OEt: Similar structure but with an ethyl ester group at the C-terminus.
Uniqueness
AC-Thr-leu-asn-phe-OH is unique due to its specific sequence and the presence of a free carboxyl group at the C-terminus. This feature allows it to participate in a variety of chemical reactions and interactions that are not possible with its analogs .
Properties
IUPAC Name |
2-[[2-[[2-[(2-acetamido-3-hydroxybutanoyl)amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFYEGBXADZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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